molecular formula C14H13N5O3S B2630864 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034425-15-3

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2630864
CAS No.: 2034425-15-3
M. Wt: 331.35
InChI Key: XVQLZXTTZCWUCU-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide: is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is used as a reagent for activating carboxylic acids, making it a valuable tool in organic synthesis.

Mechanism of Action

Target of Action

The primary target of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is carboxylic acids . This compound acts as a condensing agent, facilitating the transformation of carboxylic acids into corresponding amides .

Mode of Action

This compound: interacts with its targets by forming an active ester with the carboxylic acid . This active ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathway affected by This compound involves the conversion of carboxylic acids into corresponding amides . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Pharmacokinetics

The ADME properties of This compound It’s known that the compound is used in peptide synthesis , suggesting that it may have good bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action result in the formation of amides from carboxylic acids . This transformation is facilitated by the compound’s ability to form an active ester with the carboxylic acid, which then undergoes a nucleophilic attack .

Action Environment

The action of This compound can be influenced by environmental factors such as the presence of amines, alcohols, or other nucleophiles . The compound is also used in peptide synthesis , suggesting that it may be stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually require a solvent such as tetrahydrofuran and a base like sodium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which provides enhanced reactivity and stability in various chemical reactions. Its ability to form stable amide bonds makes it particularly valuable in peptide synthesis and drug development .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-21-13-17-10(18-14(19-13)22-2)7-15-11(20)12-16-8-5-3-4-6-9(8)23-12/h3-6H,7H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQLZXTTZCWUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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